4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde
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Overview
Description
Trimipramine (maleate) is a tricyclic antidepressant primarily used to treat major depressive disorder. It is also known for its sedative, anxiolytic, and weak antipsychotic effects, making it useful in treating insomnia, anxiety disorders, and certain psychotic conditions . Unlike other tricyclic antidepressants, trimipramine is a relatively weak monoamine reuptake inhibitor but exhibits antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimipramine is synthesized through a multi-step process involving the reaction of dibenzazepine derivatives with various reagents. The key steps include:
Formation of the dibenzazepine core: This involves the cyclization of appropriate precursors to form the dibenzazepine structure.
Alkylation: The dibenzazepine core is then alkylated with a suitable alkylating agent to introduce the side chain.
Formation of the maleate salt: The final step involves the reaction of trimipramine with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of trimipramine maleate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically purified using chromatographic techniques and crystallization .
Chemical Reactions Analysis
Types of Reactions: Trimipramine undergoes various chemical reactions, including:
Oxidation: Trimipramine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert trimipramine to its reduced forms.
Substitution: Trimipramine can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxides of trimipramine.
Reduction: Reduced forms of trimipramine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trimipramine maleate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies and analytical method development.
Biology: Studied for its effects on neurotransmitter systems and receptor binding properties.
Medicine: Extensively researched for its antidepressant, anxiolytic, and sedative properties.
Mechanism of Action
Trimipramine exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft. This action leads to enhanced neurotransmission and improved mood. Additionally, trimipramine’s antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities contribute to its therapeutic effects . The compound affects various receptors in the brain, including alpha-adrenergic, histamine H1, and muscarinic receptors .
Comparison with Similar Compounds
Imipramine: Another tricyclic antidepressant with similar therapeutic effects but stronger monoamine reuptake inhibition.
Desipramine: A metabolite of imipramine with more potent norepinephrine reuptake inhibition.
Clomipramine: Known for its strong serotonin reuptake inhibition and used primarily for obsessive-compulsive disorder.
Uniqueness of Trimipramine: Trimipramine is unique among tricyclic antidepressants due to its relatively weak monoamine reuptake inhibition and its broad spectrum of receptor activities. This makes it particularly useful in treating conditions where sedation and anxiolysis are desired, without significantly altering normal sleep architecture .
Properties
CAS No. |
108408-49-7 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10-8(5-11(2)3)7-14-9(10)6-12/h6-7H,4-5H2,1-3H3 |
InChI Key |
IKTBSMDXUBZLCU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC=C1CN(C)C)C=O |
Canonical SMILES |
CCOC1=C(SC=C1CN(C)C)C=O |
Synonyms |
2-Thiophenecarboxaldehyde,4-[(dimethylamino)methyl]-3-ethoxy-(9CI) |
Origin of Product |
United States |
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